![molecular formula C10H6BrF3O B2709957 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one CAS No. 2411641-16-0](/img/structure/B2709957.png)
6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
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Description
The compound “6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one” belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluoropyridines can be synthesized using various methods . For instance, the Umemoto and Balts-Schiemann reactions are commonly used .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with a bromine atom and a trifluoromethyl group attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 6-Bromo-5-(trifluoromethyl)pyridin-3-amine, the predicted boiling point is 278.7±40.0 °C and the predicted density is 1.790±0.06 g/cm3 .Scientific Research Applications
Aryne Route to Naphthalenes
A study explored the transformation of bromo-(trifluoromethoxy)benzenes through aryne intermediates to synthesize naphthalenes and naphthols. This pathway demonstrates the versatility of bromo-trifluoromethyl compounds in constructing complex aromatic systems, offering potential applications in materials science and organic synthesis (Schlosser & Castagnetti, 2001).
Dihydropyrans Synthesis
The enantioselective synthesis of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones highlights the compound's role in generating highly substituted pyran structures. This method has implications for the development of pharmaceuticals and agrochemicals, showcasing the compound's utility in stereoselective synthesis (Donslund et al., 2015).
Advanced Organometallic Synthesis
Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates its utility as a versatile starting material for organometallic synthesis. The formation of phenylmagnesium, -lithium, and -copper intermediates from this compound suggests potential in developing novel organometallic reagents and catalysts (Porwisiak & Schlosser, 1996).
Fluoromethylation Reactions
The use of (trifluoromethyl)trimethylsilane in ionic liquids for nucleophilic trifluoromethylation reactions represents another area of application. This work underscores the importance of trifluoromethyl compounds in introducing fluorine into organic molecules, a critical step in pharmaceutical and agrochemical manufacturing (Kim & Shreeve, 2004).
Optical and Spectroscopic Studies
Spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarity, have provided insights into its electronic structure and reactivity. These studies are foundational for designing materials with specific optical properties, such as in the field of organic electronics and photonics (Vural & Kara, 2017).
properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c11-8-4-6-5(1-2-9(6)15)3-7(8)10(12,13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBIFIDVPCVPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one |
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